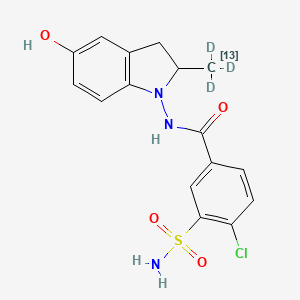
Lusutrombopag-d13
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Lusutrombopag-d13 is a deuterated derivative of lusutrombopag, an orally bioavailable thrombopoietin receptor agonist. Lusutrombopag is primarily used to treat thrombocytopenia in patients with chronic liver disease who are scheduled to undergo a procedure. The deuterated version, this compound, is used in scientific research to study the pharmacokinetics and metabolic pathways of the parent compound.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Lusutrombopag-d13 involves the incorporation of deuterium atoms into the molecular structure of lusutrombopag. This can be achieved through various methods, including the use of deuterated reagents or solvents during the synthesis process. The specific synthetic route and reaction conditions for this compound are proprietary and not publicly disclosed. general methods for deuteration include catalytic hydrogen-deuterium exchange and the use of deuterated building blocks.
Industrial Production Methods
Industrial production of this compound would likely involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. This may include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC) to isolate the deuterated compound.
化学反応の分析
Types of Reactions
Lusutrombopag-d13, like its parent compound, can undergo various chemical reactions, including:
Reduction: The addition of hydrogen atoms or removal of oxygen atoms.
Substitution: The replacement of one functional group with another.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Such as potassium permanganate or hydrogen peroxide.
Reducing agents: Such as sodium borohydride or lithium aluminum hydride.
Substitution reagents: Such as alkyl halides or acyl chlorides.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of this compound may yield hydroxylated or ketone derivatives, while reduction may produce deuterated alcohols or amines.
科学的研究の応用
Lusutrombopag-d13 is used in various scientific research applications, including:
Pharmacokinetic studies: To investigate the absorption, distribution, metabolism, and excretion of the parent compound.
Metabolic pathway analysis: To identify and quantify metabolites formed from lusutrombopag.
Drug-drug interaction studies: To assess the potential interactions between lusutrombopag and other medications.
Biological research: To study the effects of deuterium incorporation on the biological activity of the compound.
作用機序
Lusutrombopag-d13, like lusutrombopag, acts as an agonist for the thrombopoietin receptor (TPOR) expressed on megakaryocytes. By binding to the transmembrane domain of TPOR, it stimulates the proliferation and differentiation of megakaryocytic progenitor cells from hematopoietic stem cells. This leads to an increase in platelet production, which helps to alleviate thrombocytopenia in patients with chronic liver disease.
類似化合物との比較
Similar Compounds
Avatrombopag: Another thrombopoietin receptor agonist used to treat thrombocytopenia.
Eltrombopag: A thrombopoietin receptor agonist used for chronic immune thrombocytopenia and severe aplastic anemia.
Romiplostim: A thrombopoietin receptor agonist used for chronic immune thrombocytopenia.
Uniqueness
Lusutrombopag-d13 is unique due to its deuterium incorporation, which can provide insights into the pharmacokinetics and metabolic stability of the parent compound. Deuterium substitution can lead to a kinetic isotope effect, potentially altering the rate of metabolic reactions and improving the compound’s stability.
特性
分子式 |
C29H32Cl2N2O5S |
|---|---|
分子量 |
604.6 g/mol |
IUPAC名 |
(E)-3-[2,6-dichloro-4-[[4-[2-methoxy-3-[(1S)-1-(1,1,2,2,3,3,4,4,5,5,6,6,6-tridecadeuteriohexoxy)ethyl]phenyl]-1,3-thiazol-2-yl]carbamoyl]phenyl]-2-methylprop-2-enoic acid |
InChI |
InChI=1S/C29H32Cl2N2O5S/c1-5-6-7-8-12-38-18(3)20-10-9-11-21(26(20)37-4)25-16-39-29(32-25)33-27(34)19-14-23(30)22(24(31)15-19)13-17(2)28(35)36/h9-11,13-16,18H,5-8,12H2,1-4H3,(H,35,36)(H,32,33,34)/b17-13+/t18-/m0/s1/i1D3,5D2,6D2,7D2,8D2,12D2 |
InChIキー |
NOZIJMHMKORZBA-GDFYEYDRSA-N |
異性体SMILES |
[2H]C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])C([2H])([2H])O[C@@H](C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)/C=C(\C)/C(=O)O)Cl |
正規SMILES |
CCCCCCOC(C)C1=CC=CC(=C1OC)C2=CSC(=N2)NC(=O)C3=CC(=C(C(=C3)Cl)C=C(C)C(=O)O)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。










![N-cyclohexyl-2-[(5-fluoro-4-oxo-3H-quinazolin-2-yl)sulfanyl]acetamide](/img/structure/B12413461.png)





